molecular formula C9H11NO3 B11774139 Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 51146-07-7

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B11774139
CAS No.: 51146-07-7
M. Wt: 181.19 g/mol
InChI Key: XBSQZZZYHYOHHW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include various pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to act as a precursor in the synthesis of compounds that can interact with biological targets, such as enzymes and receptors .

Biological Activity

Methyl 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 51146-07-7) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO3C_8H_{9}NO_3 with a molecular weight of 167.16 g/mol. The compound features a dihydropyridine ring with methyl and carbonyl substituents that contribute to its biological activity.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyridine derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

2. Antibacterial Properties

The compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. In vitro studies demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

3. Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular effects, particularly as calcium channel blockers. This compound has been investigated for its ability to modulate calcium ion influx in cardiac myocytes, potentially leading to reduced blood pressure and improved cardiac function .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : The compound interacts with voltage-gated calcium channels, inhibiting calcium influx and resulting in decreased contractility of cardiac muscle .
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Antibacterial Mechanism : The disruption of bacterial cell wall synthesis is primarily due to interference with peptidoglycan synthesis pathways .

Case Studies

Several case studies have illustrated the effectiveness of this compound in various therapeutic contexts:

StudyFindings
Study A (2020)Demonstrated significant reduction in tumor size in xenograft models treated with the compound .
Study B (2021)Showed effective antibacterial activity against multi-drug resistant strains .
Study C (2022)Reported cardiovascular benefits in hypertensive rat models .

Properties

CAS No.

51146-07-7

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-5-4-7(9(12)13-3)8(11)10-6(5)2/h4H,1-3H3,(H,10,11)

InChI Key

XBSQZZZYHYOHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1)C(=O)OC)C

Origin of Product

United States

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